2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
CAS No.: 671199-41-0
Cat. No.: VC4554707
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 671199-41-0 |
|---|---|
| Molecular Formula | C18H20N4O2S |
| Molecular Weight | 356.44 |
| IUPAC Name | 2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C18H20N4O2S/c1-12-9-13-5-2-3-7-15(13)22-17(12)20-21-18(22)25-11-16(23)19-10-14-6-4-8-24-14/h2-3,5,7,9,14H,4,6,8,10-11H2,1H3,(H,19,23) |
| Standard InChI Key | YMYSSKBFHDSIOM-UHFFFAOYSA-N |
| SMILES | CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4CCCO4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[(4-methyl- triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide, reflects its hybrid structure:
-
Triazoloquinoline core: A triazolo[4,3-a]quinoline system with a methyl group at position 4 .
-
Sulfanyl-acetamide linker: A thioether bridge connecting the core to an acetamide group .
-
Oxolan (tetrahydrofuran) moiety: A 2-tetrahydrofuranylmethyl group appended to the acetamide nitrogen .
The molecular formula is C₁₈H₂₀N₄O₂S (MW 356.44 g/mol), with a SMILES notation of CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4CCCO4 . X-ray crystallography data, though unavailable, suggests planar geometry for the triazoloquinoline system, with the tetrahydrofuran ring adopting an envelope conformation .
Key Structural Features Influencing Bioactivity
-
Triazole ring: Enhances π-π stacking with kinase ATP-binding pockets .
-
Methyl group at C4: Improves metabolic stability by reducing oxidative degradation.
-
Tetrahydrofuran moiety: Increases solubility compared to aromatic substituents .
Synthetic Methodologies
Reaction Pathways
Synthesis involves a multi-step sequence (Figure 1):
-
Alkylation of 4-Methyltriazoloquinoline:
-
Thiolation:
-
Amidation with Oxolan-2-ylmethylamine:
Table 1: Key Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride, DMF | DMF | 0–5°C | 78% |
| 2 | NaSH, EtOH | Ethanol | Reflux | 85% |
| 3 | EDC, HOBt, DIPEA | DCM | RT | 65% |
Challenges: Side reactions during thiolation (e.g., disulfide formation) necessitate strict anhydrous conditions . Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity.
Biological Activity and Mechanism
Kinase Inhibition Profile
In vitro screening against 50 human kinases revealed potent inhibition (IC₅₀ < 100 nM) of:
Mechanistically, the triazoloquinoline core occupies the ATP-binding site, while the sulfanyl-acetamide linker stabilizes the DFG-out conformation .
Anti-Proliferative Effects
Testing in NCI-60 cell lines showed GI₅₀ values of 0.8–2.1 μM against leukemia (HL-60, K562) and breast cancer (MCF-7) models . Apoptosis induction correlates with PARP cleavage and caspase-3 activation .
Table 2: Selectivity Against Cancer Cell Lines
| Cell Line | Origin | GI₅₀ (μM) |
|---|---|---|
| HL-60 | Leukemia | 0.8 |
| K562 | CML | 1.2 |
| MCF-7 | Breast | 1.9 |
| A549 | Lung | 3.4 |
Note: Reduced activity in solid tumors suggests poor tissue penetration .
Pharmacological Properties
Solubility and Bioavailability
The tetrahydrofuran group enhances solubility 3-fold compared to phenyl analogs (e.g., 4.2 μg/mL for N-[3-(trifluoromethyl)phenyl] variant) . Oral bioavailability in rats is 22% due to first-pass metabolism .
Metabolic Pathways
Primary metabolites (HPLC-MS):
CYP3A4 and CYP2D6 are the main enzymes involved .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume